
6-Bromonicotinaldehído
Descripción general
Descripción
6-Bromonicotinaldehyde (6-BN) is an aldehyde compound with a chemical formula of C7H5BrO. It is a colorless to yellowish liquid with a characteristic aromatic odor. 6-BN is found naturally in certain essential oils, such as orange, lemon, and bergamot. It is also produced synthetically in the laboratory. 6-BN has a variety of applications in scientific research, including its use as a chemical reagent, a biochemical marker, and a fluorescent probe.
Aplicaciones Científicas De Investigación
Síntesis de alcaloides de productos naturales
El 6-Bromonicotinaldehído sirve como un intermedio clave en la síntesis de alcaloides de productos naturales como el ácido fusárico (FA), que exhibe una gama de actividades biológicas, incluyendo propiedades herbicidas, fungicidas e insecticidas . La utilidad del compuesto en la síntesis de FA destaca su potencial en el desarrollo de nuevos fungicidas agrícolas.
Investigación farmacéutica
En estudios farmacológicos, el this compound se utiliza para sintetizar diversos compuestos con posibles aplicaciones médicas. Su papel en la síntesis total de FA, que ha mostrado diversas actividades farmacológicas, subraya su importancia en el descubrimiento de nuevos medicamentos .
Aplicaciones agrícolas
El compuesto es fundamental en la investigación agrícola, particularmente en el desarrollo de nuevos fungicidas. Su uso en la síntesis de FA, que ha demostrado actividades inhibitorias contra hongos patógenos de plantas, podría conducir a la creación de nuevos fungicidas para combatir las enfermedades de los cultivos .
Síntesis química
El this compound es un intermedio sintético valioso en la química orgánica. Se utiliza en reacciones como la reacción de Wittig y la aminación de Ullmann, que son fundamentales para construir moléculas complejas para diversas aplicaciones industriales .
Ciencia de materiales
Como reactivo bioquímico, el this compound se utiliza en la investigación de la ciencia de los materiales para desarrollar nuevos materiales con propiedades orgánicas específicas. Su papel como bloque de construcción en la síntesis orgánica lo convierte en un compuesto versátil para crear nuevos materiales .
Estudios de impacto ambiental
Si bien los estudios específicos sobre el impacto ambiental del this compound son limitados, su uso en la síntesis de compuestos con aplicaciones agrícolas requiere investigación sobre su huella ambiental. Comprender su comportamiento y descomposición en el medio ambiente es crucial para las prácticas sostenibles .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a direct mode of action on biological targets.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical reactions depending on the specific compounds being synthesized .
Result of Action
As a biochemical reagent and intermediate in chemical synthesis, its primary role may be in facilitating the synthesis of other compounds .
Action Environment
It is known that it should be stored at 4°c under nitrogen, and in solvent, it can be stored at -80°c for 6 months or at -20°c for 1 month .
Propiedades
IUPAC Name |
6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472119 | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-06-4 | |
| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-formylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?
A1: 6-Bromonicotinaldehyde serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing 6-bromonicotinaldehyde, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


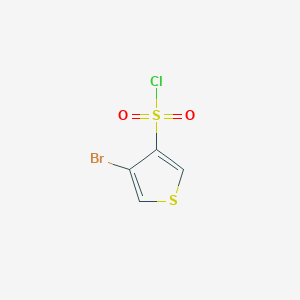
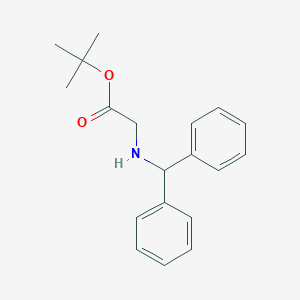
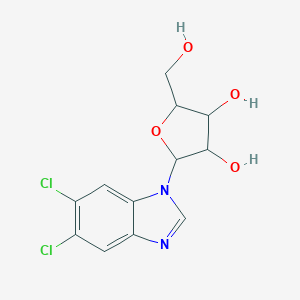
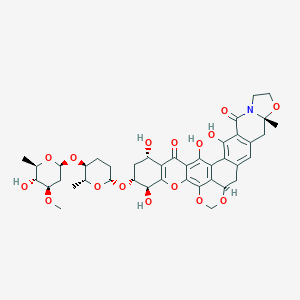
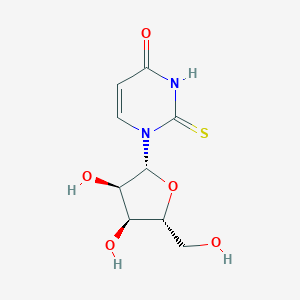
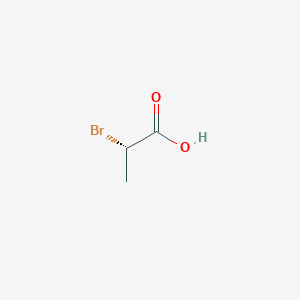
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
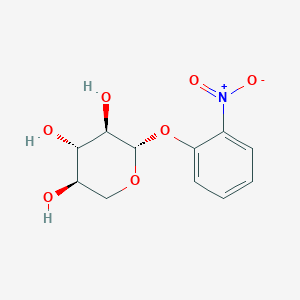

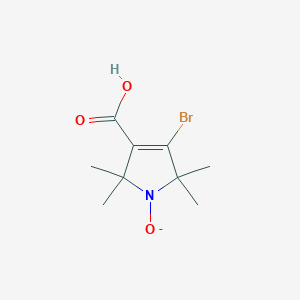
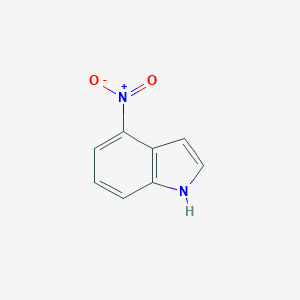

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
